REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8](=O)[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O[C:14](=[O:18])[CH2:15][C:16]#[N:17])C.C(O)(=O)C.C([O-])(=O)C.[NH4+].C(N)(=O)C>C1C=CC=CC=1>[OH:18][C:14]1[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[CH:7]=[C:8]([CH3:9])[C:15]=1[C:16]#[N:17] |f:3.4|
|
Name
|
|
Quantity
|
24.93 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(C)=O
|
Name
|
|
Quantity
|
19.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC#N)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
50.9483 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark trap and condenser
|
Type
|
TEMPERATURE
|
Details
|
cooled by a chiller
|
Type
|
CUSTOM
|
Details
|
The mixture was removed
|
Type
|
TEMPERATURE
|
Details
|
from heat
|
Type
|
CONCENTRATION
|
Details
|
could be concentrated
|
Type
|
DISTILLATION
|
Details
|
by distilling off excess (˜50 mL) benzene
|
Type
|
CUSTOM
|
Details
|
The concentrated mixture was removed
|
Type
|
TEMPERATURE
|
Details
|
from heat
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
adjusted to 240° C
|
Type
|
DISTILLATION
|
Details
|
to distill any ethanol resulting while the mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated at 240° C. for 60-90 minutes
|
Duration
|
75 (± 15) min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ˜100° C.
|
Type
|
ADDITION
|
Details
|
poured into room temperature water
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
A clumpy orange solid was formed
|
Type
|
CUSTOM
|
Details
|
removed by filtration
|
Type
|
CUSTOM
|
Details
|
triturated with ice cold absolute EtOH
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=CC2=CC=CC=C12)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 40.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |